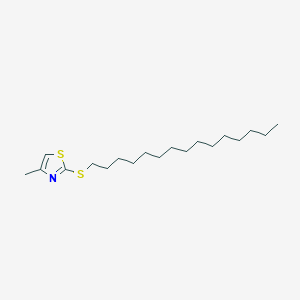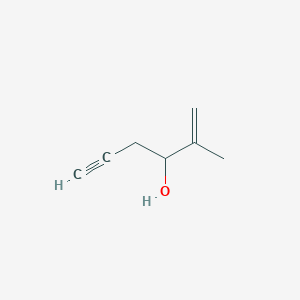
2-Methylhex-1-en-5-yn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylhex-1-en-5-yn-3-ol is an organic compound with the molecular formula C7H10OThis compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylhex-1-en-5-yn-3-ol can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with isobutylene in the presence of a strong acid catalyst. This reaction proceeds via an electrophilic addition mechanism, where the triple bond of propargyl alcohol reacts with the isobutylene to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions typically include elevated temperatures and pressures, as well as the use of specific catalysts to enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylhex-1-en-5-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond can be reduced to a double bond or a single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Methylhex-1-en-5-yn-3-one.
Reduction: Formation of 2-Methylhex-1-en-5-yn-3-ane.
Substitution: Formation of 2-Methylhex-1-en-5-yn-3-chloride or 2-Methylhex-1-en-5-yn-3-bromide.
Wissenschaftliche Forschungsanwendungen
2-Methylhex-1-en-5-yn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Methylhex-1-en-5-yn-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the triple bond can participate in π-π interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methylhex-5-en-3-yn-2-ol
- 2-Methylhept-6-en-3-yn-2-ol
- 2-Methylhex-5-en-3-yn-2-ol
Uniqueness
2-Methylhex-1-en-5-yn-3-ol is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties compared to other similar compounds. Its combination of a hydroxyl group and a triple bond within a relatively small molecule makes it particularly versatile in chemical syntheses .
Eigenschaften
CAS-Nummer |
88376-85-6 |
|---|---|
Molekularformel |
C7H10O |
Molekulargewicht |
110.15 g/mol |
IUPAC-Name |
2-methylhex-1-en-5-yn-3-ol |
InChI |
InChI=1S/C7H10O/c1-4-5-7(8)6(2)3/h1,7-8H,2,5H2,3H3 |
InChI-Schlüssel |
XGEZBKXOWDBKEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(CC#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


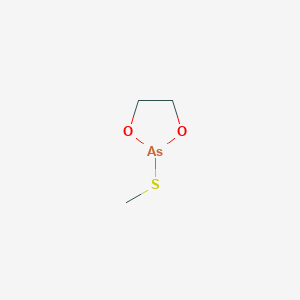
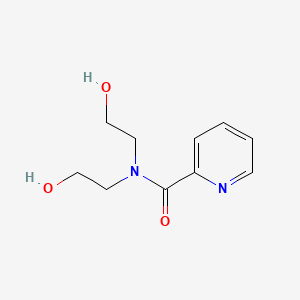
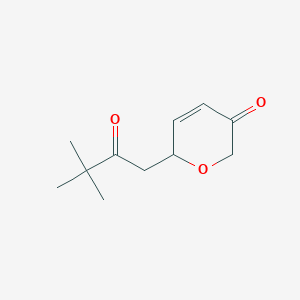


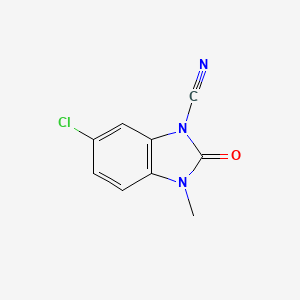
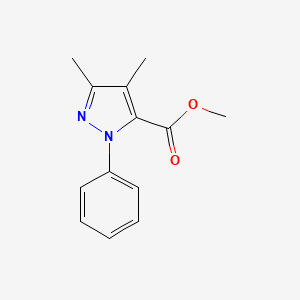
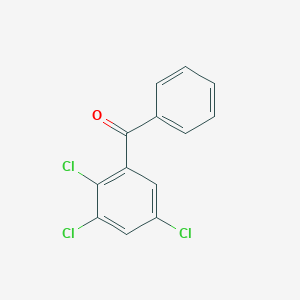

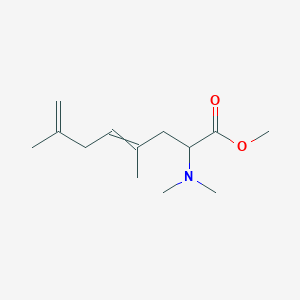
![17-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]androst-5-en-3-yl acetate](/img/structure/B14387776.png)
![Hexadecyl 3-[(4-nitrobenzoyl)oxy]benzoate](/img/structure/B14387797.png)
![Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylazo)phenyl]-](/img/structure/B14387801.png)
